N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-3-4-13(5-11(10)2)18-15(20)19-7-12-6-16-9-17-14(12)8-19/h3-6,9H,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGVQQFEEWVDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a suitable amine and a carboxylic acid derivative.
Attachment of the 3,4-Dimethylphenyl Group: This step involves the coupling of the 3,4-dimethylphenyl group to the pyrrolo[3,4-d]pyrimidine core, which can be achieved through a Suzuki-Miyaura coupling reaction using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antiviral agent, and antimicrobial agent.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s key differentiating feature is the 3,4-dimethylphenyl carboxamide substituent, which contrasts with related pyrrolo-fused derivatives (Table 1).
Table 1: Structural Comparison of Pyrrolo-Fused Heterocycles
Key Observations :
Biological Activity
N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Name : this compound
- CAS Number : 1705262-84-5
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.31 g/mol
- SMILES : O=C(N1Cc2c(C1)cncn2)Nc1ccc(c(c1)C)C
The biological activity of this compound has been linked to its ability to inhibit various cellular processes critical for cancer cell proliferation. Research indicates that it acts as an inhibitor of tubulin assembly, which is essential for mitotic spindle formation during cell division. This inhibition leads to mitotic delay and subsequent cell death in cancer cells.
In Vitro Studies
In a study evaluating the antiproliferative effects of various derivatives of pyrrolo[3,4-d]pyrimidines against HeLa cells (human cervical cancer cells), this compound exhibited significant potency. The GI50 values (the concentration required to inhibit cell growth by 50%) were found to be in the low nanomolar range, indicating strong antiproliferative activity compared to normal cells which showed less sensitivity .
| Compound | GI50 (nM) | Cell Line |
|---|---|---|
| This compound | <10 | HeLa |
| Rigidin Derivative | >100 | HeLa |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features. Modifications at the 5-position and variations in the aryl substituents have been shown to impact biological activity significantly. For instance:
- Substituent Variations : Introduction of electron-donating or withdrawing groups on the aromatic ring can enhance or reduce potency.
- Core Structure : The pyrrolo[3,4-d]pyrimidine core is critical for maintaining biological activity.
Case Studies
Several case studies have highlighted the compound's potential:
- Antiproliferative Activity Against Cancer Lines : A detailed study demonstrated that derivatives similar to this compound showed promising results against various cancer cell lines including breast and colon cancer .
- Mechanistic Insights : Live-cell imaging studies revealed that treatment with this compound affects microtubule dynamics and spindle morphology in HeLa cells. This disruption is a precursor to mitotic arrest and apoptosis .
Q & A
Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, and how can reaction yields be optimized?
The synthesis of pyrrolo-pyrimidine derivatives typically involves multi-step protocols, including cyclocondensation, coupling reactions, and functional group modifications. For example, analogs like 3-amino-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamides are synthesized via cyclization of thiourea intermediates with α,β-unsaturated ketones, achieving yields >85% under reflux conditions in acetic acid . Optimization strategies include using anhydrous solvents (e.g., DMF), coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine, and temperature control (70–80°C) to minimize side reactions .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
Comprehensive characterization requires a combination of techniques:
- 1H/13C NMR : Assign peaks for pyrrolo-pyrimidine core protons (e.g., δ 2.5–3.5 ppm for CH2 groups in the dihydro scaffold) and aromatic substituents (δ 6.8–7.4 ppm for dimethylphenyl groups) .
- HRMS : Confirm molecular weight (e.g., C15H16N4O has a calculated mass of 268.13 g/mol) with <2 ppm error .
- XRD : Resolve regiochemical ambiguities in the fused pyrrolo-pyrimidine system .
Q. What solvent systems are suitable for solubility testing, and how does structural modification influence physicochemical properties?
Pyrrolo-pyrimidines exhibit limited aqueous solubility due to aromatic stacking. Test solubility in DMSO (polar aprotic), ethanol (protic), and chloroform (non-polar). Substituent effects:
Q. What spectroscopic markers distinguish 5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffolds from related heterocycles?
Key IR and NMR markers:
- IR : Absence of N-H stretches (3100–3300 cm⁻¹) in saturated scaffolds vs. unsaturated analogs .
- 1H NMR : Multiplet signals at δ 3.1–3.3 ppm for the CH2 groups in the 5H,6H,7H system .
Q. How can stability studies be designed to assess degradation pathways under physiological conditions?
- Accelerated stability testing : Expose the compound to pH 1–9 buffers (37°C, 72 hrs) and analyze via HPLC-MS.
- Photodegradation : Use UV light (254 nm) to identify photo-labile moieties (e.g., carboxamide bonds) .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?
ICReDD’s methodology combines density functional theory (DFT) for transition state analysis with machine learning to predict optimal reaction conditions. For example, DFT can identify energy barriers in carboxamide coupling steps, while Bayesian optimization reduces trial-and-error experimentation by 60% . Tools like Gaussian 16 or ORCA are recommended for modeling .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from metabolic instability or off-target effects. Solutions:
- Metabolite profiling : Use LC-QTOF-MS to identify hepatic metabolites (e.g., CYP450-mediated oxidation) .
- Target engagement assays : Employ thermal shift assays or SPR to confirm binding specificity .
Q. How can substituent effects on the 3,4-dimethylphenyl group be systematically studied to enhance target selectivity?
- SAR libraries : Synthesize analogs with halogens (-F, -Cl), methoxy, or nitro groups at the 3/4 positions.
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., IC50 shifts >10 nM indicate critical interactions) .
Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition assays?
Q. How can heterogeneous reaction conditions (e.g., catalysts, membranes) improve scalability for gram-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
